N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4S/c1-25-17-15(19(28)26(2)20(25)29)18(24-16(23-17)13-8-5-9-30-13)31-10-14(27)22-12-7-4-3-6-11(12)21/h3-9H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMUUUIQZXEODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NC4=CC=CC=C4F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of CCG-30115 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular functions and is associated with several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.
Mode of Action
CCG-30115 acts as an inhibitor of the RhoA transcriptional signaling pathway. It blocks the serum response factor (SRF)-mediated gene transcription, which is stimulated by the Rho pathway.
Biochemical Pathways
CCG-30115 affects the glycine, serine, and threonine metabolism as well as the cysteine and methionine metabolism . These pathways are crucial for various cellular functions, including protein synthesis and cellular growth.
Pharmacokinetics
The pharmacokinetics knowledge base (pkkb) provides a comprehensive database of pharmacokinetic and toxic properties for drugs
Result of Action
CCG-30115 has been shown to modulate mitochondrial functions. It significantly reduces oxidative phosphorylation in a dose-dependent manner, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction. It also increases the glycolytic rate. These changes in cellular metabolism can have profound effects on cell function and survival.
Biological Activity
N-(2-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS# 847190-92-5) is a novel compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyrimido-pyrimidine core and a fluorophenyl group. The molecular formula is CHFNOS with a molecular weight of 441.4 g/mol. The structure can be depicted as follows:
| Property | Value |
|---|---|
| CAS Number | 847190-92-5 |
| Molecular Formula | CHFNOS |
| Molecular Weight | 441.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines effectively. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study: Cytotoxicity Testing
- A study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells.
- Results showed an IC50 value of approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
Research into the antimicrobial properties of compounds with similar thiourea derivatives has revealed promising results against various bacterial strains.
- Study Findings
- In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones at concentrations above 50 µg/mL.
- The compound's thioacetamide moiety is believed to contribute to its antimicrobial efficacy through disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer metabolism and proliferation.
- Enzyme Targeting
- Preliminary assays indicate that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells.
- This inhibition could lead to reduced proliferation of cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenyl and furan moieties can significantly influence activity.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhanced lipophilicity and cellular uptake |
| Furan Ring Variation | Altered binding affinity to target enzymes |
Comparison with Similar Compounds
Key Observations
Core Complexity: The target compound’s fused tetrahydropyrimido[4,5-d]pyrimidine core is more complex than the monocyclic pyrimidines in and . This may enhance rigidity and binding specificity compared to simpler analogues . ’s pyrido[4,3-d]pyrimidine core shares structural similarity but includes a pyridine ring instead of a pyrimidine, altering electronic properties .
The furan-2-yl substituent introduces π-electron density, which may influence interactions with aromatic residues in biological targets, unlike the halogenated or alkylated groups in other compounds .
Synthetic Challenges :
- The fused core of the target compound likely requires multi-step synthesis, including cyclization and selective alkylation, as seen in and .
- Yields for structurally complex analogues (e.g., 30% in ) suggest challenges in optimizing reactions for the target compound .
Biological Implications :
Q & A
Q. Table 1: Typical Reaction Parameters
| Step | Reagent Ratio | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Deprotonation | 1:2.8 | MeOH | 25°C | N/A |
| Alkylation | 1:1.2 | DMF | 70°C | 65–80% |
Basic: How is structural confirmation achieved for this compound?
Answer:
Characterization requires a combination of techniques:
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.3 ppm), and thioacetamide NH (δ 10.1 ppm, broad singlet) .
- Mass spectrometry : ESI-MS typically shows [M+H]+ at m/z 451.5 (molecular weight = 451.5 g/mol) .
- Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (e.g., C: 58.53%, N: 15.51%) .
Advanced: How can regioselectivity challenges during alkylation be addressed?
Answer:
Regioselectivity in pyrimidinone alkylation is influenced by:
- Steric effects : Bulkier substituents on the pyrimidinone core favor substitution at less hindered positions.
- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity at specific sites .
- Computational modeling : Density Functional Theory (DFT) predicts electron density distribution to identify reactive sites .
Advanced: What crystallographic methods resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and stereochemistry:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement : SHELXL refines structures with high R-factor precision (<5%). Example parameters:
Basic: What purification methods ensure high purity (>95%)?
Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity .
Advanced: How can computational modeling predict biological activity?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The furan-2-yl and fluorophenyl groups show π-π stacking potential .
- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP = 3.2, indicating moderate lipophilicity) .
Basic: What analytical techniques detect degradation products?
Answer:
- TLC monitoring : Hexane/ethyl acetate (1:1) with UV visualization at 254 nm .
- LC-MS : Identifies hydrolyzed byproducts (e.g., free thiol or acetamide fragments) .
Advanced: How are reaction mechanisms validated for thioacetamide formation?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to probe proton transfer steps .
- In situ IR spectroscopy : Tracks carbonyl (C=O) and thiol (S-H) intermediates during coupling .
Basic: What solvents stabilize the compound in solution?
Answer:
- DMSO : Stabilizes via hydrogen bonding with the acetamide NH .
- Avoid protic solvents : Methanol or water may hydrolyze the thioether linkage .
Advanced: How to resolve contradictions between computational and experimental bioactivity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
